tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate
Description
tert-Butyl (1R,4R)-4-(3-cyanobenzylamino)cyclohexylcarbamate is a carbamate derivative featuring a cyclohexyl backbone with trans (1R,4R) stereochemistry. The compound includes a tert-butyl carbamate group at the 1-position and a 3-cyanobenzylamino substituent at the 4-position of the cyclohexane ring.
The compound is part of a broader class of cyclohexylcarbamates, which are frequently explored in medicinal chemistry for their ability to modulate enzyme activity or receptor binding. Its synthesis typically involves nucleophilic substitution or coupling reactions, as inferred from analogous compounds in the evidence (e.g., tert-butyl cyclohexylcarbamate synthesis via NaH-mediated alkylation in DMF) .
Properties
IUPAC Name |
tert-butyl N-[4-[(3-cyanophenyl)methylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-17-9-7-16(8-10-17)21-13-15-6-4-5-14(11-15)12-20/h4-6,11,16-17,21H,7-10,13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDOKNWCBLNDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135490 | |
| Record name | 1,1-Dimethylethyl N-[trans-4-[[(3-cyanophenyl)methyl]amino]cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-01-5 | |
| Record name | 1,1-Dimethylethyl N-[trans-4-[[(3-cyanophenyl)methyl]amino]cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate.
Introduction of the cyanobenzylamino group: This step involves the nucleophilic substitution of the tert-butyl cyclohexylcarbamate with 3-cyanobenzyl chloride in the presence of a base such as potassium carbonate.
Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the cyanobenzylamino group.
Substitution: Nucleophilic substitution reactions can be performed to replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving amine and carbamate functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Cyclohexylcarbamate Derivatives
Note: Exact molar masses for some compounds are estimated based on analogous structures due to incomplete data in evidence.
Key Observations:
Substituent Electronic Effects: The 3-cyanobenzylamino group in the target compound contrasts with halogenated (e.g., 2-chloro, 2-bromo) or aliphatic (e.g., cyclopentylamino) substituents. Halogenated derivatives (e.g., 2-chloro, 2-bromo) exhibit higher molar masses and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Steric and Conformational Effects: Bulky substituents like tetrahydroquinolinylamino (345.48 g/mol) introduce steric constraints that may limit rotational freedom, whereas smaller groups like cyclopentylamino (282.43 g/mol) favor flexibility . The trans (1R,4R) stereochemistry in all listed compounds ensures consistent spatial orientation of substituents, critical for interactions with chiral environments .
Synthetic Accessibility: Derivatives with benzylamino or benzamido groups (e.g., 2-chloro, 3-cyano) are synthesized via reductive amination or amide coupling, while alkylamino derivatives (e.g., cyclopentylamino) may involve nucleophilic substitution .
Biological Activity
tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by case studies and relevant data.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H24N2O2
- Molecular Weight : 280.38 g/mol
- CAS Number : Not specified in the sources.
The compound features a cyclohexyl ring substituted with a tert-butyl group and a cyanobenzylamino moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexyl isocyanate with 3-cyanobenzylamine, followed by protection of the amine with a tert-butyl group. The reaction conditions and purification methods can vary, but high purity (>98%) is often required for biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in biological systems. Preliminary studies suggest it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing various physiological processes.
Pharmacological Studies
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Anti-inflammatory Effects : Animal models have shown that this compound can reduce inflammation markers in conditions such as arthritis. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
- Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from oxidative stress-induced damage, potentially offering benefits in neurodegenerative conditions like Alzheimer's disease.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor effects | Significant cytotoxicity against MCF-7 and PC-3 cell lines; IC50 values indicate potent activity. |
| Study 2 | Assess anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages; potential for use in arthritis treatment. |
| Study 3 | Investigate neuroprotective effects | Enhanced cell viability in neuronal cultures exposed to oxidative stress; suggests protective mechanism via antioxidant activity. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
